molecular formula C12H12Cl2N2S2 B2840615 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride CAS No. 2305252-76-8

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride

Cat. No. B2840615
CAS RN: 2305252-76-8
M. Wt: 319.26
InChI Key: RLDFAFYCUPKMLX-UHFFFAOYSA-N
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Description

The compound “2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride” is a complex organic molecule. Thiophene derivatives, such as 5-Methylthiophen-2-ylmethylamine , are known to be important in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives have been synthesized using various methods . For instance, a novel 1,3,4-oxadiazole derivative, known as 2-(5-methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (MTPO), has been synthesized and evaluated for its ability to inhibit the corrosion of mild steel .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. In one study, the crystal structure of a related compound, 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione, was analyzed . The study provided valuable insights into the molecular structure and crystallographic data of the compound .

Synthesis of Schiff Bases

The compound has been used in the synthesis of Schiff bases. In a study, a new Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine, was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . Schiff bases have a wide range of applications in organic research .

Antibacterial Activity

The compound has shown potential in antibacterial activity. The synthesized Schiff base and its metal complexes were evaluated against gram positive and gram negative bacteria. The Schiff base metal complexes showed higher antibacterial activity when compared to the bare Schiff base .

Coordination with Metal Ions

The compound has been used to investigate the coordination behavior with transition metal ions. The synthesized Schiff base showed good coordination bond with metal ions like Cu(II) and Zn(II) .

Fluorescent Donor-Acceptor Molecules

The compound has been used in the study of fluorescent donor-acceptor type molecules. Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which are unique skeletons of fluorescent donor–acceptor type molecules, were reported in a study .

Nitrogen Deletion in Organic Molecules

The compound has been used in the study of nitrogen deletion in organic molecules. A method for the “skeletal editing” of organic molecules by nitrogen atom deletion was developed, and the compound was used in this study .

Future Directions

Thiophene and its substituted derivatives are attracting great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2.2ClH/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12;;/h2-6H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDFAFYCUPKMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride

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